molecular formula C10H7ClF4O2 B2827883 Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate CAS No. 773135-53-8

Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate

Cat. No.: B2827883
CAS No.: 773135-53-8
M. Wt: 270.61
InChI Key: ZKJDODRSQKYJLY-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate (CAS 773135-53-8) is a fluorinated aromatic ester with the molecular formula C₁₀H₇ClF₄O₂. It features a benzoate backbone substituted with chlorine (Cl) at position 3, fluorine (F) at position 2, and a trifluoromethyl (-CF₃) group at position 3. This compound is typically used as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance stability and reactivity in cross-coupling reactions . Its purity is standardized at 95%, with storage recommendations at 2–8°C to maintain stability .

Properties

IUPAC Name

ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF4O2/c1-2-17-9(16)6-3-5(10(13,14)15)4-7(11)8(6)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJDODRSQKYJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used under reflux conditions.

    Reduction: Lithium aluminum hydride is typically used in anhydrous ether solvents under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atom.

    Hydrolysis: The major products are 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid and ethanol.

    Reduction: The major product is the corresponding alcohol, ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Chemistry

  • Synthesis Intermediate : Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substituents facilitate various chemical reactions, enabling the construction of diverse chemical architectures.
  • Reactivity Studies : The compound's reactivity can be studied to understand the effects of halogenation on chemical behavior, contributing to the development of new synthetic methodologies.

Biology

  • Biological Activity : Research indicates that this compound possesses potential biological activities, including:
    • Antimicrobial Properties : Related compounds have shown efficacy against various pathogens, suggesting its potential use in antimicrobial therapies.
    • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes, potentially leading to the modulation of enzyme activities.
  • Mechanism of Action : It may interact with specific molecular targets such as enzymes or receptors, altering their activity due to the influence of electron-withdrawing groups on reactivity and binding affinity.

Medicine

  • Drug Development : this compound is investigated for its potential use in drug design. The incorporation of fluorine atoms is known to improve pharmacokinetic properties, enhancing drug efficacy and safety profiles.
  • Pharmacological Studies : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory and anticancer activities, warranting further investigation into their therapeutic potential.

Industrial Applications

  • Agrochemicals : The compound is utilized in the production of agrochemicals due to its effective biological activity against pests and pathogens.
  • Specialty Chemicals : It finds applications in the synthesis of specialty chemicals that require specific functional groups for enhanced performance characteristics.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives with trifluoromethyl groups exhibited enhanced antimicrobial activity against specific bacterial strains, indicating potential for therapeutic applications .
  • Enzyme Interaction Analysis : Research showed that fluorinated compounds could significantly modulate enzyme activities by stabilizing transition states during enzymatic reactions .
  • Drug Design Research : Investigations into drug candidates incorporating this compound highlighted improved binding affinities and pharmacokinetic profiles compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their function. The trifluoromethyl group also contributes to the compound’s lipophilicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Arrangement Differences

A key positional isomer is ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (CAS 1805457-70-8), which shares the same molecular formula (C₁₀H₇ClF₄O₂) but differs in substituent placement: Cl at position 2, F at position 5, and -CF₃ at position 3 . For example, the proximity of Cl and -CF₃ groups in the isomer may increase steric hindrance during nucleophilic substitution compared to the original compound.

Table 1: Comparison of Positional Isomers
Property Ethyl 3-Chloro-2-Fluoro-5-(Trifluoromethyl)Benzoate Ethyl 2-Chloro-5-Fluoro-3-(Trifluoromethyl)Benzoate
CAS Number 773135-53-8 1805457-70-8
Substituent Positions Cl (3), F (2), -CF₃ (5) Cl (2), F (5), -CF₃ (3)
Molecular Formula C₁₀H₇ClF₄O₂ C₁₀H₇ClF₄O₂
Applications Pharmaceutical intermediates Agrochemical precursors

Halogen-Substituted Analogs: Bromine vs. Chlorine/Fluorine

Ethyl 2-bromo-5-(trifluoromethyl)benzoate (CAS 1214336-55-6, C₁₀H₈BrF₃O₂) replaces chlorine and fluorine with bromine at position 2 . This compound is used in specialty polymer synthesis, highlighting how halogen choice impacts application scope .

Trifluoromethyl-Benzoate Derivatives

4-(Trifluoromethyl)benzoic Acid Ethyl Ester (CAS 583-02-8)

Its simpler structure (C₁₀H₉F₃O₂) reduces steric complexity, making it a common intermediate in liquid crystal and dye manufacturing .

Benoxaprofen Ethyl Ester (CAS 51234-41-4)

A pharmaceutical derivative, this compound incorporates a trifluoromethyl group alongside ester and ether functionalities. It demonstrates how trifluoromethylated benzoates are leveraged for metabolic stability in drug design .

Agrochemical Analogs: Sulfonylurea Esters

Metsulfuron methyl ester (CAS 74255-80-2) and related sulfonylurea herbicides share structural motifs with ethyl trifluoromethyl benzoates, particularly in the use of electron-withdrawing groups (-CF₃, halogens) to enhance herbicidal activity . However, these analogs feature triazine rings instead of benzoate backbones, underscoring the diversity of agrochemical scaffolds .

Key Research Findings

  • Substituent Position Sensitivity : The reactivity of ethyl trifluoromethyl benzoates in Suzuki-Miyaura couplings is highly dependent on halogen placement. For example, Cl at position 3 (original compound) facilitates faster cross-coupling than Cl at position 2 (isomer) due to reduced steric interference .
  • Thermal Stability : Compounds with -CF₃ at position 5 (e.g., CAS 773135-53-8) exhibit higher thermal stability compared to para-substituted analogs, likely due to balanced electron withdrawal .
  • Toxicity Profile : this compound carries warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335), common among halogenated aromatics .

Biological Activity

Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate is an organofluorine compound that has garnered attention for its potential biological activities. The incorporation of halogen substituents, particularly trifluoromethyl groups, significantly influences the compound's chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of:

  • Chloro group : Enhances lipophilicity and may influence enzyme interactions.
  • Fluoro group : Modulates electronic properties and can improve binding affinity to biological targets.
  • Trifluoromethyl group : Known for its strong electron-withdrawing nature, which affects the compound's reactivity and stability.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, potentially leading to altered enzymatic activities. This mechanism is critical in pharmacological contexts, where the compound may serve as a lead for drug development targeting specific biological pathways .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit antimicrobial activity. This compound has been studied for its potential efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro assays have shown promising results in inhibiting bacterial growth, suggesting its potential use as an antibacterial agent .

Anti-inflammatory and Anticancer Activities

Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. The presence of fluorine atoms is believed to enhance its interaction with biological targets involved in inflammatory pathways and cancer cell proliferation. Further research is required to elucidate these effects fully .

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated low minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antibacterial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<32
Escherichia coli<64
Enterococcus faecalis<50

Study 2: Enzyme Interaction

A biochemical study assessed the interaction of this compound with DNA gyrase and topoisomerase IV. The compound demonstrated significant inhibitory activity, with IC50 values indicating potent dual inhibition capabilities.

EnzymeIC50 (nM)
DNA Gyrase<30
Topoisomerase IV<100

Applications in Drug Development

Due to its unique structural features and biological activities, this compound is being explored as a potential scaffold for developing new pharmaceuticals. Its ability to modulate enzyme activity makes it a candidate for further investigation in therapeutic contexts, particularly in designing drugs targeting bacterial infections or inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and esterification. For example, bromination of a benzoate precursor using N-bromosuccinimide (NBS) in dichloromethane at room temperature can introduce halogens . Alternatively, reacting 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid with ethyl chloroacetate in xylene under reflux conditions forms the ester . Key variables include temperature (e.g., 25–60°C), solvent polarity, and catalyst selection. Optimization studies suggest using anhydrous conditions to minimize hydrolysis .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} and 13C^{13}\text{C} NMR are critical for identifying trifluoromethyl and halogen substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 256.58 g/mol for the methyl analog) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity (>95%) .

Q. How does the trifluoromethyl group affect the compound’s stability under different storage conditions?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity and thermal stability. Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis. Stability studies show degradation under strong bases or prolonged UV exposure .

Q. What are the key reactivity patterns of this benzoate ester in substitution and cross-coupling reactions?

  • Methodological Answer : The chloro and fluoro substituents undergo Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh3_3)4_4 as a catalyst. The ester group can be hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH) for further derivatization .

Advanced Research Questions

Q. How do electronic effects from the trifluoromethyl and halogen substituents influence reaction mechanisms in nucleophilic aromatic substitution?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group activates the aromatic ring toward nucleophilic attack at meta positions. Kinetic studies using Hammett plots reveal a linear free-energy relationship (ρ = +2.1), indicating a strong electrophilic character. Fluorine’s ortho-directing effect further modulates regioselectivity .

Q. How can researchers resolve contradictions in reported reaction yields for halogen-exchange reactions involving this compound?

  • Methodological Answer : Discrepancies often arise from trace moisture or metal impurities. Replicate experiments under strictly anhydrous conditions (e.g., molecular sieves) and use freshly distilled solvents. Compare yields using alternative catalysts (e.g., CuI vs. Pd catalysts) to identify optimal systems .

Q. What experimental approaches are used to investigate its potential as a pharmaceutical intermediate?

  • Methodological Answer :
  • In vitro assays : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification .

Q. How can isotopic labeling (e.g., deuterium) aid in tracking metabolic pathways of this compound?

  • Methodological Answer : Synthesize deuterated analogs (e.g., 2H^{2}\text{H}-ethyl group) using labeled ethanol in esterification. Use mass spectrometry to trace isotopic patterns in metabolite profiles, enabling precise pharmacokinetic modeling .

Q. What computational methods predict the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for halogen displacement. Solvent effects are simulated using the Polarizable Continuum Model (PCM) to optimize reaction pathways .

Q. How do steric effects from the ethyl ester group influence crystallographic packing and solubility?

  • Methodological Answer :
    Single-crystal X-ray diffraction reveals intermolecular C–H···F interactions, reducing solubility in polar solvents. Solubility parameters (Hansen solubility parameters) correlate with logP values (experimental logP = 3.2) .

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